1-(Pentan-3-yl)piperidin-4-one
Description
1-(Pentan-3-yl)piperidin-4-one is a piperidine derivative characterized by a ketone group at the 4-position of the piperidine ring and a pentan-3-yl substituent at the 1-position. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical industries, where piperidine derivatives are valued for their bioactivity and structural versatility . Its molecular formula is C11H21NO, with a molecular weight of 183.29 g/mol. While commercial availability varies, it is listed as discontinued in certain quantities (e.g., 1g, 50mg), reflecting its niche applications and synthesis challenges .
Properties
IUPAC Name |
1-pentan-3-ylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-9(4-2)11-7-5-10(12)6-8-11/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRORAIHKGQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pentan-3-one with piperidine in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Pentan-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-substituted piperidinones.
Scientific Research Applications
Medicinal Chemistry
1-(Pentan-3-yl)piperidin-4-one has been studied for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds positions it as a candidate for drug development, particularly in the treatment of neurological disorders.
Mechanism of Action : The compound may interact with neurotransmitter receptors, influencing dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive function. Preliminary studies suggest it could serve as a selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET) .
Neuropharmacology
Research indicates that this compound exhibits neuropharmacological effects, particularly in modulating neurotransmitter systems.
Case Study : A study demonstrated that analogs of this compound significantly inhibited dopamine reuptake in animal models, suggesting potential applications in treating conditions like depression and anxiety .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
This antimicrobial activity indicates its potential as a lead compound for developing new antibiotics .
Material Science
In addition to biological applications, this compound can be utilized in the synthesis of polymers and resins due to its reactive functional groups. Its ability to form stable bonds makes it valuable in creating materials with specific properties for industrial applications.
Case Study 1: Neurotransmitter Modulation
A recent investigation into the effects of piperidine derivatives on neurotransmitter systems highlighted that this compound analogs exhibited significant inhibition of dopamine reuptake. This suggests their potential use in neurodegenerative disease therapies .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of various piperidine derivatives against clinical isolates. Results indicated that this compound demonstrated effective activity against multi-drug resistant strains, warranting further exploration as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)piperidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Alkyl-Substituted Piperidin-4-ones
Key Differences :
Aromatic/Acyl-Substituted Piperidin-4-ones
Key Differences :
- Bromobenzoyl vs. Thiophene-Benzoyl : Bromine facilitates halogen bonding in crystal engineering (used in SHELX-refined structures ), while thiophene enhances electronic conductivity.
- Fluorophenylacetyl: Fluorination reduces oxidative metabolism, increasing bioavailability compared to non-fluorinated analogs .
Oxime and Functionalized Derivatives
Key Differences :
- Oxime Derivatives : Exhibit dual reactivity (nucleophilic and electrophilic), making them versatile in heterocyclic synthesis .
Structural and Conformational Analysis
Crystallographic studies using SHELX software reveal that piperidin-4-one derivatives adopt chair or twist-boat conformations depending on substituents. For example:
Biological Activity
1-(Pentan-3-yl)piperidin-4-one, also known by its chemical structure and CAS number (72544-10-6), is a piperidinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pentan-3-yl group at the nitrogen atom and a ketone functional group at the 4-position. This structural arrangement is crucial for its interaction with biological targets.
This compound exhibits various mechanisms of action primarily through modulation of neurotransmitter systems. Its analogs have been shown to interact with dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters, influencing monoamine uptake:
- Dopamine Transporter (DAT) : The compound and its analogs demonstrate significant inhibition of DAT, which is critical for dopamine reuptake in the brain. This inhibition can lead to increased dopamine levels, potentially affecting mood and behavior.
- Norepinephrine Transporter (NET) : Similar to DAT, this compound also inhibits NET, thereby enhancing norepinephrine availability, which may contribute to its stimulant effects.
- Serotonin Transporter (SERT) : While many analogs show selectivity for DAT and NET, some variations exhibit limited activity at SERT, indicating a complex interaction with serotonin pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound and its analogs:
- Dopamine Transport Inhibition : A study demonstrated that racemic mixtures of related compounds showed potent inhibition of dopamine reuptake compared to cocaine, indicating potential therapeutic applications in treating disorders like ADHD or depression .
- Antitumor Activity : Research on related piperidine derivatives indicated promising antitumor effects, suggesting that modifications in the piperidine structure could enhance cytotoxicity against cancer cell lines .
- Neuropharmacological Implications : The modulation of neurotransmitter systems suggests potential applications in neuropharmacology, particularly in developing treatments for mood disorders or neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to have good bioavailability due to its lipophilic nature.
- Metabolism : Initial studies suggest it undergoes hepatic metabolism, which may influence its duration of action and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
